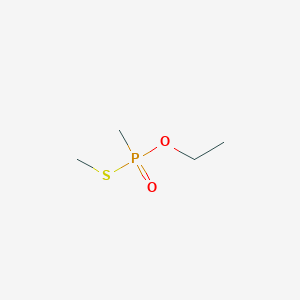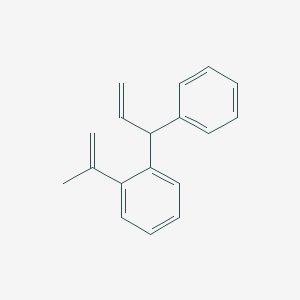
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methylethenyl group and a phenylpropenyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides or alkenes under Friedel-Crafts conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and selectivity while minimizing by-products and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, LiAlH₄
Substitution: HNO₃, H₂SO₄, AlCl₃
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Nitro compounds, sulfonic acids
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
Styrene: Benzene, ethenyl-
Cinnamyl benzene: Benzene, 1-phenyl-2-propenyl-
Cumene: Benzene, 1-methylethyl-
Uniqueness
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
58978-22-6 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1-(1-phenylprop-2-enyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H18/c1-4-16(15-10-6-5-7-11-15)18-13-9-8-12-17(18)14(2)3/h4-13,16H,1-2H2,3H3 |
InChIキー |
OIUATUUGJPQVOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1C(C=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


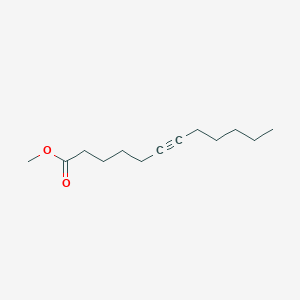
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
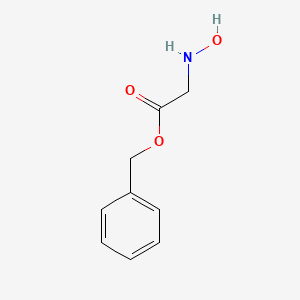
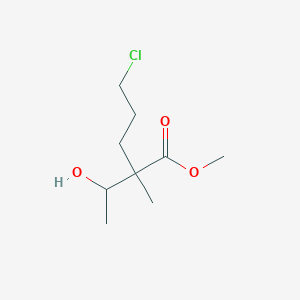
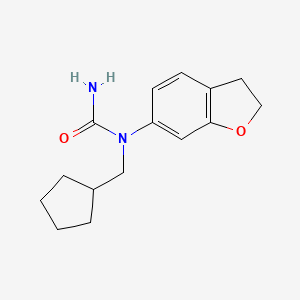
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
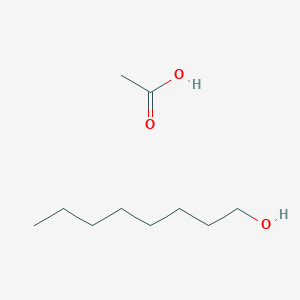
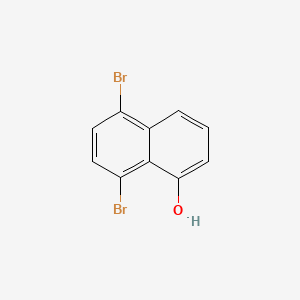
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
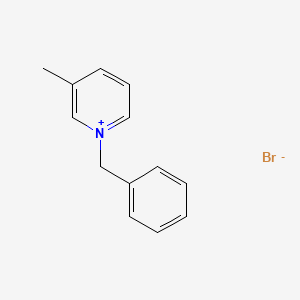
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
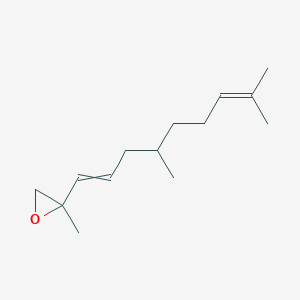
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
